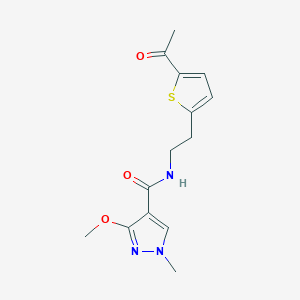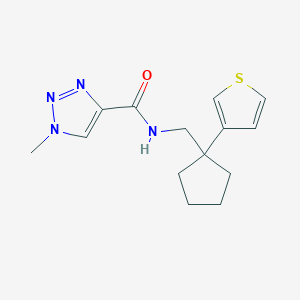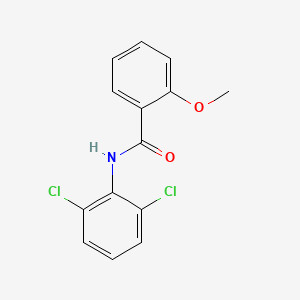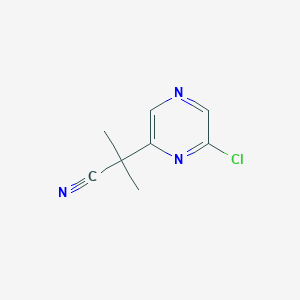
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol is a compound that features a piperidine ring substituted with a triazole moiety
Mécanisme D'action
Target of Action
The primary target of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
The compound interacts with the Carbonic Anhydrase-II enzyme by binding directly to the active site residues . This interaction inhibits the enzyme’s activity, leading to a disruption in the balance of carbon dioxide and bicarbonate in the body .
Biochemical Pathways
The inhibition of the Carbonic Anhydrase-II enzyme affects the carbon dioxide hydration and bicarbonate dehydration pathways . These pathways are essential for maintaining pH balance and facilitating gas exchange in the body. Disruption of these pathways can lead to a variety of physiological effects .
Pharmacokinetics
These predictions suggest that the compound may have suitable drug-like properties, but further studies are needed to confirm this .
Result of Action
The inhibition of the Carbonic Anhydrase-II enzyme by this compound can lead to a disruption in pH balance and gas exchange in the body . This can result in various physiological effects, depending on the extent of the disruption .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol typically involves a multi-step process
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of halide or amine derivatives.
Applications De Recherche Scientifique
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)piperidin-4-ol
- 1-(2-(4H-1,2,3-triazol-4-yl)ethyl)piperidin-4-ol
- 1-(2-(5H-1,2,3-triazol-5-yl)ethyl)piperidin-4-ol
Uniqueness
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group on the piperidine ring also provides additional sites for chemical modification, enhancing its versatility in various applications .
Propriétés
IUPAC Name |
1-[2-(triazol-2-yl)ethyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c14-9-1-5-12(6-2-9)7-8-13-10-3-4-11-13/h3-4,9,14H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPWLIIFEPHHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine hydrochloride](/img/structure/B2756411.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxypropanamide](/img/structure/B2756412.png)
![N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2756414.png)
![4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B2756415.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2756416.png)



![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}propanamide](/img/structure/B2756423.png)

![methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2756425.png)



